Cinnolin-8-ol

Beschreibung

Quinolin-8-ol (8-hydroxyquinoline, C₉H₇NO) is a heterocyclic compound featuring a hydroxyl group at the 8-position of the quinoline backbone. It is widely recognized for its chelating properties, forming stable complexes with metal ions such as Fe³⁺, Cu²⁺, and Zn²⁺ . This property underpins its applications in pharmaceuticals (e.g., as an antimicrobial agent), industrial catalysis, and analytical chemistry .

Eigenschaften

CAS-Nummer |

17056-95-0 |

|---|---|

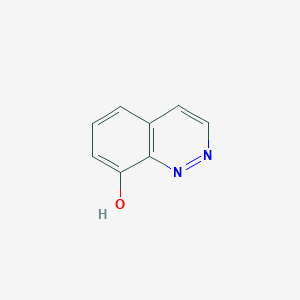

Molekularformel |

C8H6N2O |

Molekulargewicht |

146.15 g/mol |

IUPAC-Name |

cinnolin-8-ol |

InChI |

InChI=1S/C8H6N2O/c11-7-3-1-2-6-4-5-9-10-8(6)7/h1-5,11H |

InChI-Schlüssel |

UCYUOFIVFHOUTP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)O)N=NC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cinnolin-8-ol can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzaldehyde with hydroxylamine, followed by oxidation. Another method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate, leading to the formation of cinnoline, which is then hydroxylated to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization and hydroxylation reactions .

Analyse Chemischer Reaktionen

Reaktionstypen

Cinnolin-8-ol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu Cinnolin-8-on oxidiert werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Dihydrocinnolin-Derivaten führen.

Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, was zu verschiedenen substituierten Cinnolinderivaten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Elektrophile Reagenzien wie Halogene und Nitrierungsmittel werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Cinnolin-8-on

Reduktion: Dihydrocinnolin-Derivate

Substitution: Verschiedene substituierte Cinnolinderivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cinnolin-8-ol exhibits a wide range of pharmacological properties, including:

- Antimicrobial Activity : Cinnolin derivatives have demonstrated significant antibacterial and antifungal effects. Studies indicate that cinnoline compounds can inhibit the growth of various pathogens, including resistant strains of bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .

- Anticancer Properties : Research has revealed that this compound derivatives can act as effective anticancer agents. They have been evaluated against several cancer cell lines, with some compounds exhibiting cytotoxicity with IC50 values below 5 µM. This suggests a promising avenue for the development of new cancer therapies targeting specific pathways involved in tumor growth .

- Anti-inflammatory Effects : Cinnoline compounds have been shown to possess anti-inflammatory properties. In experimental models, they reduced inflammation significantly compared to control groups. For example, certain derivatives achieved over 50% inhibition in carrageenan-induced edema models .

Table 1: Summary of Biological Activities of this compound Derivatives

Recent Advances in Research

- Synthesis and Evaluation : Recent studies have focused on synthesizing novel cinnoline derivatives with enhanced biological activity. Techniques such as molecular docking have been employed to predict binding affinities and mechanisms of action against various biological targets .

- Clinical Trials : Some cinnoline derivatives are undergoing clinical trials to assess their safety and efficacy in humans. These trials aim to establish their potential as therapeutic agents for conditions like cancer and inflammatory diseases .

- Mechanistic Studies : Investigations into the mechanisms by which this compound exerts its effects have revealed insights into its interaction with cellular pathways involved in inflammation and cancer progression. For instance, some studies suggest that these compounds may inhibit specific kinases involved in tumor growth .

Wirkmechanismus

The mechanism of action of cinnolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, this compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the cinnoline ring .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The introduction of functional groups to the quinolin-8-ol scaffold alters solubility, bioavailability, and biological activity. Below is a comparative analysis of key derivatives:

Table 1: Comparative Properties of Quinolin-8-ol Derivatives

Biologische Aktivität

Cinnolin-8-ol, a derivative of the cinnoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Overview of this compound

This compound is a bicyclic compound characterized by its unique structure, which contributes to its varied biological activities. The compound has been studied for its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions.

Biological Activities

This compound exhibits a range of biological activities:

-

Antimicrobial Activity

- Cinnolin derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the cinnoline structure can enhance antimicrobial potency. For example, halogenated substitutions have been linked to improved activity against resistant bacterial strains .

-

Anticancer Properties

- Research has demonstrated that this compound derivatives can inhibit cancer cell proliferation. In vitro studies revealed that specific derivatives reduced the viability of MCF-7 breast cancer cells with IC50 values indicating potent activity (e.g., 5.56 μM for certain compounds) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

-

Anti-inflammatory Effects

- This compound has been identified as a potential anti-inflammatory agent. It modulates inflammatory pathways by inhibiting enzymes like cyclooxygenase (COX) and reducing pro-inflammatory cytokine production . This activity suggests its utility in treating conditions such as arthritis and other inflammatory disorders.

- Antifungal Activity

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

- Enzyme Inhibition : Cinnolin derivatives often act as reversible inhibitors of key enzymes involved in disease processes, such as human neutrophil elastase (HNE), impacting inflammatory responses .

- Cellular Pathway Modulation : By affecting signaling pathways related to apoptosis and cell proliferation, this compound can influence tumor growth dynamics and inflammatory responses .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of various cinnoline derivatives, researchers found that specific modifications to the this compound structure significantly enhanced its efficacy against cancer cell lines. For instance, compounds bearing electron-withdrawing groups showed superior activity compared to their electron-donating counterparts . This highlights the importance of structural optimization in developing effective anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.